molecular formula C27H32O15 B1671051 Eriocitrin CAS No. 13463-28-0

Eriocitrin

Cat. No. B1671051
CAS RN: 13463-28-0
M. Wt: 596.5 g/mol
InChI Key: OMQADRGFMLGFJF-MNPJBKLOSA-N
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Description

Eriocitrin is a flavanone-7-O-glycoside between the flavanone eriodictyol and the disaccharide rutinose . It is commonly found in lemons and other citrus fruits . It is colloquially called lemon flavonoid or a citrus flavonoid, one of the plant pigments that bring color to fruit and flowers . Eriocitrin is a powerful antioxidative flavonoid in lemon with lipid-lowering effects .


Synthesis Analysis

Eriocitrin has been studied for its lipid-lowering effects in a rat model of high-fat diet . DNA microarray analysis revealed that eriocitrin increased mRNA of mitochondrial biogenesis genes, such as mitochondria transcription factor, nuclear respiratory factor 1, cytochrome c oxidase subunit 4, and ATP synthase .


Molecular Structure Analysis

Eriocitrin has a molecular weight of 596.53 . It is a flavanone-7-O-glycoside between the flavanone eriodictyol and the disaccharide rutinose .


Chemical Reactions Analysis

A rapid, selective, and sensitive liquid chromatography-tandem mass spectrometry method (LC/MS/MS) with protein precipitation was developed and validated for the analysis of eriocitrin in rat plasma .


Physical And Chemical Properties Analysis

Eriocitrin has a molecular weight of 596.53 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Tendon Healing and Cell Proliferation

  • Cell Proliferation and Tendon Healing: Eriocitrin has been observed to promote cell proliferation in tendon stem cells, reduce apoptotic activities, improve cell migration, and inhibit the expression of scar formation-related gene markers like COMP, Biglycan, and Fibronectin. This suggests potential applications in tendon healing and tissue regeneration (Shang et al., 2021).

Cancer Research

  • Anticancer Properties: In breast cancer cells, Eriocitrin exhibited antiproliferative and proapoptotic effects, modulating key signaling pathways like STAT3/MAPKs. These findings support its potential as a chemotherapeutic agent (Yuan et al., 2021).
  • Hepatocellular Carcinoma: Studies indicate that Eriocitrin can inhibit the proliferation of hepatocellular carcinoma cells by inducing apoptosis and arresting the cell cycle, suggesting its utility in liver cancer prevention (Wang et al., 2016).

Metabolic Health

  • Metabolic Improvement in Obesity: Eriocitrin showed promising effects in reducing oxidative stress, inflammation, and improving metabolism of glucose and lipids in obese mice, pointing to its role in managing obesity-related metabolic disorders (Ferreira et al., 2020).

Anti-Inflammatory Effects

  • Combating Inflammation: Research has shown that Eriocitrin, in combination with Resveratrol, can effectively inhibit inflammatory responses, both in vitro and in vivo. This positions Eriocitrin as a potential anti-inflammatory agent (Liu et al., 2019).

Antioxidant Activity

  • **OxidativeStress Mitigation:** Eriocitrin has demonstrated antioxidant capabilities by enhancing resistance to lipid peroxidation and increasing plasma antioxidant activity. This was observed through metabolites found in plasma and urine, highlighting its potential as an antioxidant agent (Miyake et al., 2000).

Neuroprotective Effects

  • Cerebral Ischemia Reperfusion Injury: Eriocitrin alleviated oxidative injury and inflammatory response in rats with cerebral ischemia reperfusion injury. It regulated proteins like Nrf2, NF-κB p65, indicating its neuroprotective potential (He et al., 2020).

Pharmacokinetics and Bioavailability

  • Metabolism and Bioavailability: Studies have explored the metabolism and bioavailability of Eriocitrin in rats, identifying various metabolites and their distribution in tissues. This research is crucial for understanding its pharmacokinetics (Ferreira et al., 2021).

Interaction with Proteins

  • Binding with Proteins: Research has delved into the interaction mechanisms of Eriocitrin with proteins like β-casein and bovine serum albumin, providing insights into its pharmacological mechanisms (Cao et al., 2019).

Therapeutic Applications

  • Kidney Injury and Osteoarthritis: Eriocitrin has shown efficacy in reducing oxidative stress and inflammation in acute kidney injury and alleviating degenerative damage in osteoarthritis (Xu et al., 2021; Lauro et al., 2017).

Safety And Hazards

Eriocitrin is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQADRGFMLGFJF-MNPJBKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864408
Record name Eriocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eriocitrin

CAS RN

13463-28-0
Record name Eriocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13463-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eriocitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eriocitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERIOCITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS293HR5XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,570
Citations
L Yao, W Liu, M Bashir, MF Nisar, CC Wan - Biomedicine & …, 2022 - Elsevier
… potential of the active molecule eriocitrin. Citrus limon are a good resource of the flavanone eriocitrin (eriodictyol 7-O-β-D-rutinoside). Eriocitrin has potent biological actions due to its …
Number of citations: 11 www.sciencedirect.com
Y Miyake, K Shimoi, S Kumazawa… - Journal of agricultural …, 2000 - ACS Publications
… In this study, we investigated the metabolism of eriocitrin in rats in vivo. Following oral administration of eriocitrin, metabolites in the plasma and the renal excreted urine were examined …
Number of citations: 190 pubs.acs.org
Y Miyake, E Suzuki, S Ohya, S Fukumoto… - Journal of Food …, 2006 - Wiley Online Library
… group was compared, the 0.70% eriocitrin group was lower than that of the 0.35% eriocitrin … content of eriocitrin. However, both the 0.35% eriocitrin group and the 0.70% eriocitrin group …
Number of citations: 102 ift.onlinelibrary.wiley.com
J Wan, Y Feng, L Du, VP Veeraraghavan… - Journal of …, 2020 - dl.begellhouse.com
… Eriocitrin displayed a … of eriocitrin was due to its modulatory activity in lipid metabolism. Considering the overall results of the study it can be validated that a use of flavonoid eriocitrin …
Number of citations: 85 www.dl.begellhouse.com
K Minato, Y Miyake, S Fukumoto, K Yamamoto, Y Kato… - Life sciences, 2003 - Elsevier
… without eriocitrin administration. However, these increases were significantly suppressed by eriocitrin administration before exercise. Moreover, in this study, to clarify whether eriocitrin …
Number of citations: 202 www.sciencedirect.com
Y Miyake, K Yamamoto, T Osawa - Food Science and Technology …, 1997 - jstage.jst.go.jp
… The stability of eriocitrin by heat treatment was determined by the residual … eriocitrin after heat treatment. The residual ratio of eriocitrin was determined from the residual peak of eriocitrin …
Number of citations: 115 www.jstage.jst.go.jp
M Hiramitsu, Y Shimada, J Kuroyanagi, T Inoue… - Scientific reports, 2014 - nature.com
Lemon (Citrus limon) contains various bioactive flavonoids and prevents obesity and obesity-associated metabolic diseases. We focused on eriocitrin (eriodictyol 7-rutinoside), a …
Number of citations: 116 www.nature.com
PS Ferreira, JA Manthey, MS Nery… - Journal of Agricultural …, 2021 - ACS Publications
… and distribution of eriocitrin metabolites in rats orally administered with eriocitrin. Plasma, … of orally administered eriocitrin were shown. Nine metabolites of eriocitrin were identified in rat …
Number of citations: 12 pubs.acs.org
M Rustam, I Ifora, F Fauziah - Journal of Drug Delivery and …, 2022 - jddtonline.info
… eriocitrin's anti-inflammatory effects. Methods: A review was conducted on a study of the anti-inflammatory effects of eriocitrin … studies have suggested that eriocitrin has the potential to …
Number of citations: 2 jddtonline.info
X Meng, H Wu, J Xiong, Y Li, L Chen, Q Gu… - Frontiers in …, 2023 - frontiersin.org
… intervention of eriocitrin significantly … of eriocitrin. Discussion: Collectively, our results preliminarily suggest the metabolism of eriocitrin in the gut, demonstrating alterations of eriocitrin in …
Number of citations: 4 www.frontiersin.org

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